molecular formula C19H28O3 B1248897 11alpha-Hydroxytestosterone CAS No. 3066-12-4

11alpha-Hydroxytestosterone

Cat. No.: B1248897
CAS No.: 3066-12-4
M. Wt: 304.4 g/mol
InChI Key: YQDZGFAYWGWSJK-UHFFFAOYSA-N
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Description

11alpha-Hydroxytestosterone is a synthetic derivative of testosterone, a primary male sex hormone. This compound is characterized by the presence of a hydroxyl group at the 11th carbon position of the steroid backbone. It is known for its potential biological activities and is often studied for its role in various biochemical pathways.

Biochemical Analysis

Biochemical Properties

11alpha-Hydroxytestosterone is involved in several biochemical reactions, primarily as a metabolite of testosterone. It interacts with enzymes such as cytochrome P450 and 11beta-hydroxysteroid dehydrogenase types 1 and 2. These enzymes are crucial for the hydroxylation process, converting testosterone into this compound. The interaction between this compound and these enzymes is essential for maintaining the balance of androgen levels in the body .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of certain cell types, particularly in tissues responsive to androgens. The compound can modulate the activity of androgen receptors, leading to changes in gene expression that impact cellular functions such as growth, metabolism, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to androgen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the this compound-receptor complex translocates to the nucleus, where it binds to specific DNA sequences, initiating the transcription of target genes. This process can lead to the activation or repression of various genes involved in cellular growth, differentiation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in vitro has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can promote anabolic effects, such as increased muscle mass and bone density. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal endocrine function. Studies have indicated that there is a threshold dose beyond which the beneficial effects of this compound are outweighed by its toxic effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to androgen metabolism. It is synthesized from testosterone through the action of cytochrome P450 enzymes and 11beta-hydroxysteroid dehydrogenase. The compound can further undergo metabolism to form other androgenic metabolites, contributing to the regulation of androgen levels and activity in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through the bloodstream, often bound to carrier proteins such as sex hormone-binding globulin. This binding facilitates its transport to target tissues, where it can exert its biological effects. The distribution of this compound is influenced by factors such as tissue-specific expression of transport proteins and the presence of binding sites .

Subcellular Localization

This compound is primarily localized in the cytoplasm and nucleus of target cells. Its subcellular localization is crucial for its function, as it needs to interact with androgen receptors in the cytoplasm and subsequently translocate to the nucleus to regulate gene expression. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments, ensuring its proper function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11alpha-Hydroxytestosterone can be achieved through several methods. One common approach involves the catalytic hydrogenation of 11alpha,2alpha-epoxide steroids. This process typically employs catalysts such as palladium on carbon under hydrogen gas. Another method involves the reduction of 11alpha,2alpha-epoxide steroids using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound often involves microbiological methods. For instance, the use of Corynebacterium glutamicum R31 in the presence of specific inducers can lead to the production of this compound . The process involves culturing the bacteria in a suitable medium and inducing the expression of the desired enzymes.

Chemical Reactions Analysis

Types of Reactions: 11alpha-Hydroxytestosterone undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone, forming 11-ketotestosterone.

    Reduction: The compound can be reduced to form dihydrotestosterone derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Various reagents, depending on the desired substitution, can be used under controlled conditions.

Major Products:

Scientific Research Applications

11alpha-Hydroxytestosterone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11alpha-Hydroxytestosterone involves its interaction with androgen receptors. Upon binding to these receptors, it can modulate the expression of specific genes involved in various physiological processes. The compound can also be metabolized to other active steroids, which further exert their effects through similar pathways .

Comparison with Similar Compounds

  • 11beta-Hydroxytestosterone
  • 4-Hydroxytestosterone
  • 11-Ketotestosterone
  • 11beta-Hydroxydihydrotestosterone

Comparison: 11alpha-Hydroxytestosterone is unique due to the specific position of the hydroxyl group, which influences its biological activity and metabolic pathways. Compared to 11beta-Hydroxytestosterone, it has different receptor binding affinities and metabolic stability. The presence of the hydroxyl group at the 11alpha position also distinguishes it from other hydroxylated testosterone derivatives .

Properties

IUPAC Name

11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-17,21-22H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDZGFAYWGWSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3066-12-4
Record name NSC34535
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha-Hydroxytestosterone
Reactant of Route 2
11alpha-Hydroxytestosterone
Reactant of Route 3
11alpha-Hydroxytestosterone
Reactant of Route 4
11alpha-Hydroxytestosterone
Reactant of Route 5
11alpha-Hydroxytestosterone
Reactant of Route 6
11alpha-Hydroxytestosterone
Customer
Q & A

Q1: How was 11α,17β-Dihydroxyandrost-4-en-3-one produced in this study, and what was notable about its activity?

A1: 11α,17β-Dihydroxyandrost-4-en-3-one (compound 6 in the study) was produced by incubating 17α-ethyl-17β-hydroxyandrost-4-en-3-one (compound 2) with the fungus Cunninghamella elegans. [] This microbial transformation led to the addition of a hydroxyl group at the 11α position of the steroid structure. Interestingly, this newly formed compound exhibited the most potent tyrosinase inhibitory activity among all the tested compounds, with an IC50 value of 1.72 μM. []

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